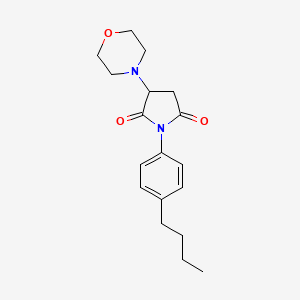![molecular formula C14H21NO3 B5398922 N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in increased endurance and fat burning.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide has been shown to improve endurance and exercise capacity in animal and human studies. It also increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide in lab experiments is its ability to improve endurance and exercise capacity, which can be useful in studying the effects of exercise on various physiological processes. However, its use in lab experiments is limited by its potential to interfere with other metabolic pathways and its controversial status as a performance-enhancing drug.
Direcciones Futuras
There are several potential future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential as a therapeutic agent for cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further research is needed to fully understand the mechanisms underlying its effects on gene expression and metabolism.
Métodos De Síntesis
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and prevent the development of atherosclerosis.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDXPNNNWCBFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5398841.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5398851.png)
![4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5398857.png)
![methyl 5-ethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5398867.png)
![N-cyclopropyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5398882.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5398896.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)

![1-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5398911.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5398938.png)

